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Compound of Interest

Compound Name: 3-Cyclohexyl-2,2-dimethylpropanal

Cat. No.: B1432688

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-Cyclohexyl-2,2-dimethylpropanal, catering to researchers, scientists, and professionals
in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for
their acquisition.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for 3-
Cyclohexyl-2,2-dimethylpropanal. These predictions are based on established principles of
spectroscopy and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR) Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aldehyde proton (-
~9.6 Singlet 1H yeep (
CHO)
Methylene protons
adjacent to the
~2.1 Doublet 2H
cyclohexyl group (-
CHz-Cyclohexyl)
Cyclohexyl protons
~1.7-15 Multiplet 5H y. P )
(axial and equatorial)
Cyclohexyl protons
~1.2-0.9 Multiplet 6H y. P )
(axial and equatorial)
) Gem-dimethyl protons
~1.1 Singlet 6H
(-C(CHs3)2)
13C NMR (Carbon-13) Spectroscopic Data (Predicted)
Chemical Shift (6) ppm Carbon Type Assignment
Aldehyde carbonyl carbon (-
~205 CH
CHO)
~50 C Quaternary carbon (-C(CHs)z2)
Methylene carbon adjacent to
~45 CH2 the cyclohexyl group (-CHa-
Cyclohexyl)
~38 CH Cyclohexyl methine carbon
~33 CH2 Cyclohexyl methylene carbons
~26 CHz Cyclohexyl methylene carbons
Gem-dimethyl carbons (-
~25 CHs

C(CHs)2)
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Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands (Predicted)

Wavenumber . . . .
( 1 Intensity Vibration Type Functional Group
cm-
Cyclohexyl and methyl
2920-2850 Strong C-H Stretch
groups
) Aldehyde C-H (Fermi
2720 Medium C-H Stretch
resonance)
Saturated aliphatic
1725 Strong C=0 Stretch
aldehyde
) Methylene and methyl
1450 Medium C-H Bend
groups
1365 Medium C-H Bend Gem-dimethyl group
Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation
m/z Interpretation
168 Molecular lon [M]*
167 [M-H]*
139 [M-CHQOJ*
83 [Cyclohexyl-CHz]*
57 [C(CH3)2CHQ]™* or [tert-Butyl]*
41 [Allyl cation]*
29 [CHOl*
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Experimental Protocols
NMR Spectroscopy

A sample of 3-Cyclohexyl-2,2-dimethylpropanal (approximately 10-20 mg for *H NMR and
50-100 mg for 133C NMR) would be dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDClIs)
within a 5 mm NMR tube. The tube is then placed in the NMR spectrometer. For 1H NMR, a
standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-
noise ratio. For 3C NMR, a proton-decoupled pulse sequence is typically employed to simplify
the spectrum and enhance the signal of carbon atoms. Chemical shifts are referenced to the
residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a liquid sample such as 3-Cyclohexyl-2,2-dimethylpropanal, the IR spectrum can be
obtained using the neat liquid. A drop of the sample is placed between two salt plates (e.g.,
NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory
can be used, where a drop of the sample is placed directly on the ATR crystal. The sample is
then scanned with infrared radiation, typically in the range of 4000-400 cm~1, and the resulting
absorption spectrum is recorded. A background spectrum of the clean salt plates or ATR crystal
is taken prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is often coupled with Gas Chromatography (GC-MS) for the analysis of
volatile compounds like aldehydes. The sample is injected into the GC, where it is vaporized
and separated on a capillary column. The separated components then enter the mass
spectrometer. For 3-Cyclohexyl-2,2-dimethylpropanal, electron ionization (El) at 70 eV would
be a typical method. This causes the molecule to fragment in a reproducible manner. The mass
analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector
records their abundance, generating a mass spectrum.

Visualizations
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General Workflow for Spectroscopic Analysis

Sample Preparation

3-Cyclohexyl-2,2-dimethylpropanal
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Structural Elucidation
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Caption: General workflow for spectroscopic analysis.
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Predicted Mass Spectrometry Fragmentation of 3-Cyclohexyl-2,2-dimethylpropanal

C11H200
Molecular lon (m/z = 168)

- CHO- a-cleammeavage a-cleavage

- He
Major Fragments
[Cyclohexyl-CHz]* [tert-Butyl]+
m/z = 83 m/z =57

Click to download full resolution via product page

Caption: Predicted MS fragmentation of the molecule.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyclohexyl-2,2-
dimethylpropanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1432688#spectroscopic-data-of-3-cyclohexyl-2-2-
dimethylpropanal-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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